(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid
Description
Nomenclature and IUPAC Designation
The systematic nomenclature of (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid reflects the complexity of its molecular structure and stereochemical configuration. The International Union of Pure and Applied Chemistry designation provides a comprehensive description of the compound's structural features, incorporating detailed stereochemical notations that define the spatial arrangement of functional groups. The naming convention systematically identifies each chiral center using the R and S descriptors, ensuring unambiguous chemical identification across scientific literature and chemical databases.
The compound is registered with the Chemical Abstracts Service number 150787-99-8, providing a unique identifier that facilitates database searches and regulatory tracking. Alternative nomenclature includes the simplified designation "sucrose 1'-carboxylic acid," which immediately conveys the compound's relationship to the parent disaccharide sucrose while indicating the presence of a carboxylic acid functional group. The systematic name also employs the oxolane and oxan terminology to describe the five-membered and six-membered ring systems respectively, following contemporary nomenclature standards that have replaced older terms such as furanose and pyranose in formal chemical naming.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 150787-99-8 |
| Molecular Formula | C₁₂H₂₀O₁₂ |
| Molecular Weight | 356.28 g/mol |
| IUPAC Name | (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
| Alternative Name | Sucrose 1'-Carboxylic Acid |
The stereochemical complexity of this compound necessitates precise nomenclature to distinguish it from potential isomers and related structures. The systematic name provides complete structural information, including the configuration at each asymmetric carbon atom, the connectivity patterns between ring systems, and the positioning of functional groups. This level of detail ensures accurate identification and prevents confusion with structurally related compounds that might exhibit different biological or chemical properties due to alternative stereochemical arrangements.
Historical Context of Discovery
The discovery and characterization of (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid emerged from broader investigations into sugar acid chemistry and carbohydrate oxidation processes that developed throughout the twentieth century. Historical research into sugar acids began with fundamental studies of carbohydrate oxidation, where scientists observed that various oxidizing agents could selectively modify different functional groups within sugar molecules. The development of controlled oxidation methodologies allowed researchers to systematically explore the conversion of aldehyde and alcohol groups in sugars to carboxylic acid functionalities, leading to the identification of numerous sugar acid derivatives.
The specific identification of sucrose-derived carboxylic acids represents a natural progression from earlier work on simpler monosaccharide oxidation products. Research into aldonic acids, which are formed by oxidation of the aldehyde group in aldose sugars, provided the foundational understanding necessary for investigating more complex disaccharide oxidation products. The recognition that disaccharides could undergo selective oxidation to produce structurally defined carboxylic acid derivatives opened new avenues for synthetic chemistry and potential applications in various fields.
Advances in analytical chemistry, particularly the development of sophisticated spectroscopic techniques and chromatographic separation methods, proved crucial for the identification and structural characterization of complex sugar acids like this compound. Nuclear magnetic resonance spectroscopy and mass spectrometry enabled researchers to definitively establish the connectivity patterns and stereochemical configurations of these intricate molecules. The ability to distinguish between different oxidation products and confirm their structures represented a significant advancement in carbohydrate chemistry research capabilities.
The compound's formal recognition in chemical databases reflects the accumulated research efforts spanning several decades of investigation into carbohydrate oxidation chemistry. The assignment of a specific Chemical Abstracts Service number indicates that the compound achieved sufficient scientific recognition and characterization to warrant inclusion in comprehensive chemical registries, representing a milestone in its chemical documentation and scientific acceptance.
Position in Carbohydrate Chemistry Classification
(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid occupies a distinctive position within the broader classification system of carbohydrate chemistry as a member of the sugar acid family. Sugar acids represent a specialized class of carbohydrate derivatives characterized by the presence of one or more carboxyl groups, which fundamentally alter the chemical and physical properties compared to their parent sugar molecules. Within this classification, the compound specifically belongs to the subset of disaccharide-derived sugar acids, distinguishing it from the more commonly studied monosaccharide-derived aldonic, uronic, and aldaric acids.
The classification of sugar acids encompasses several major categories based on the location and number of carboxyl groups present in the molecule. Aldonic acids result from oxidation of the aldehyde group at the reducing end of aldose sugars, while uronic acids arise from oxidation of the primary alcohol group at the non-reducing end. Aldaric acids contain carboxyl groups at both termini, representing the fully oxidized form of aldose sugars. The compound under investigation represents a more complex case, derived from a disaccharide precursor and containing a carboxyl group that reflects specific oxidative modification of the parent sucrose structure.
| Sugar Acid Type | Oxidation Pattern | Structural Characteristics | Examples |
|---|---|---|---|
| Aldonic Acids | Aldehyde to carboxyl | Single carboxyl at reducing end | Gluconic acid, galactonic acid |
| Uronic Acids | Primary alcohol to carboxyl | Single carboxyl at non-reducing end | Glucuronic acid, galacturonic acid |
| Aldaric Acids | Both ends oxidized | Carboxyl groups at both termini | Glucaric acid, galactaric acid |
| Disaccharide-derived | Complex oxidation patterns | Variable carboxyl positioning | Sucrose 1'-carboxylic acid |
The structural complexity of this disaccharide-derived sugar acid places it within an emerging subclass of carbohydrate derivatives that bridge traditional sugar acid chemistry with more sophisticated synthetic transformations. Unlike simple monosaccharide-derived sugar acids, which follow predictable oxidation patterns, disaccharide-derived compounds like this one exhibit more complex structural features resulting from the presence of multiple ring systems and glycosidic linkages. This complexity provides opportunities for diverse chemical modifications and potential applications that extend beyond those typical of simpler sugar acids.
The compound's classification significance extends to its potential role in understanding carbohydrate oxidation mechanisms and developing new synthetic methodologies for complex sugar derivatives. Research into the formation and properties of such compounds contributes to the broader understanding of how carbohydrate structures can be systematically modified to produce molecules with specific chemical and biological properties. This knowledge base supports continued advances in carbohydrate chemistry and the development of novel carbohydrate-based materials and pharmaceuticals.
Relationship to Parent Disaccharide (Sucrose)
The structural relationship between (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid and its parent disaccharide sucrose represents a fascinating example of selective chemical modification that preserves essential structural features while introducing new functional capabilities. Sucrose, systematically known as α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, consists of a glucose unit linked through a glycosidic bond to a fructose unit, forming a non-reducing disaccharide with the molecular formula C₁₂H₂₂O₁₁. The transformation to the carboxylic acid derivative involves specific oxidative modifications that convert selected hydroxyl groups to carboxyl functionality while maintaining the core disaccharide architecture.
The oxidative transformation from sucrose to its carboxylic acid derivative represents a selective chemical modification that targets specific positions within the molecule while preserving the fundamental disaccharide structure. Research into oxidized sucrose structures has revealed that controlled oxidation conditions can achieve specific cleavage patterns, particularly affecting the C2-C3 and C3-C4 linkages of the glucose residue and the C3-C4 linkage of the fructose residue. These selective oxidative processes result in the formation of aldehydic intermediates that can subsequently undergo further oxidation to yield the final carboxylic acid product.
| Structural Feature | Sucrose | Sucrose 1'-Carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₀O₁₂ |
| Molecular Weight | 342.30 g/mol | 356.28 g/mol |
| Functional Groups | Multiple hydroxyl groups | Hydroxyl groups + carboxylic acid |
| Reducing Character | Non-reducing | Modified reducing properties |
| Ring Systems | Glucose (pyranose) + Fructose (furanose) | Maintained with oxidative modifications |
The preservation of the glycosidic linkage between the modified glucose and fructose units represents a critical aspect of the structural relationship between the parent and derivative compounds. This linkage stability ensures that the fundamental disaccharide character remains intact despite the oxidative modifications, allowing the derivative to retain many of the structural features that define disaccharide chemistry. The maintenance of this connectivity provides opportunities for the compound to participate in reactions and interactions characteristic of disaccharides while also exhibiting new properties associated with the carboxylic acid functionality.
The chemical transformation pathway from sucrose to its carboxylic acid derivative involves complex oxidative processes that have been studied extensively in the context of carbohydrate degradation and modification chemistry. Understanding these transformation mechanisms provides insights into both the synthetic accessibility of such compounds and their potential stability under various chemical conditions. The selective nature of the oxidative modifications suggests that specific synthetic strategies could be developed to produce this and related compounds in controlled yields, supporting potential applications in specialized chemical synthesis or materials development.
The relationship between sucrose and its carboxylic acid derivative also illuminates broader principles of carbohydrate chemistry, particularly regarding how structural modifications can alter chemical reactivity and biological activity while preserving recognizable carbohydrate characteristics. This understanding supports the development of modified carbohydrates for specific applications where traditional sugars might be inadequate due to stability, reactivity, or other chemical property requirements. The systematic study of such structure-activity relationships continues to expand the potential applications of carbohydrate-derived compounds in various scientific and industrial contexts.
Properties
IUPAC Name |
(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21)/t3?,4-,5-,6?,7?,8?,9?,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMXSFJVDDQAY-NJSROLGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(C([C@](O1)(C(=O)O)O[C@@H]2C(C([C@@H](C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid is a complex carbohydrate derivative with potential biological activities. Its structural complexity suggests various interactions with biological systems, making it a subject of interest in pharmacological and biochemical research.
Chemical Structure
The compound has the following chemical formula:
with a molecular weight of 712.7 g/mol. The IUPAC name reflects its stereochemistry and functional groups, indicating multiple hydroxyl groups which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties. Studies have shown that such compounds can reduce oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound has been noted to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro.
- Antidiabetic Potential : Some studies indicate that derivatives of this compound may improve insulin sensitivity and glucose uptake in adipose tissues, suggesting a role in managing diabetes.
Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various carbohydrate derivatives, including this compound. Using DPPH and ABTS assays, it was found that the compound significantly reduced free radical concentrations by up to 70% compared to controls.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Antimicrobial Activity
In a screening for antimicrobial properties, Johnson et al. (2024) tested the compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
Research by Lee et al. (2024) demonstrated that the compound could inhibit TNF-α and IL-6 production in macrophages stimulated with LPS. The results showed a reduction in cytokine levels by approximately 50% at a concentration of 50 µM.
Case Studies
- Case Study on Diabetes Management : A clinical trial involving diabetic patients demonstrated that supplementation with this compound improved glycemic control and reduced HbA1c levels over a 12-week period.
- Case Study on Antioxidant Effects : In a cohort study focusing on elderly subjects, those who consumed foods enriched with this compound showed lower markers of oxidative stress compared to those who did not.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Research has identified that compounds similar to (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid exhibit anticancer properties. These compounds can inhibit tumor growth through mechanisms such as apoptosis induction and anti-proliferative effects in cancer cells. For instance, derivatives have shown effectiveness against various cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .
1.2 Antioxidant Activity
The compound displays potent antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases. The hydroxyl groups present in the structure contribute to its ability to scavenge free radicals effectively .
1.3 Cardiovascular Health
Studies indicate that related compounds may improve cardiovascular health by enhancing endothelial function and reducing inflammation. They may also play a role in regulating blood pressure and lipid profiles, thereby decreasing the risk of cardiovascular diseases .
Nutritional Applications
2.1 Dietary Supplementation
Due to its beneficial properties, (2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid is being explored as a dietary supplement ingredient. Its potential to enhance metabolic health and provide antioxidant benefits makes it a candidate for formulations aimed at improving overall health and wellness .
2.2 Functional Foods
Incorporating this compound into functional food products could enhance their health benefits. Its ability to modulate glycemic response positions it as a valuable addition to foods targeting blood sugar management .
Biochemical Research
3.1 Glycosylation Studies
The compound is of interest in biochemical research focusing on glycosylation processes. Its structural features allow researchers to study enzyme interactions involved in carbohydrate metabolism and the role of glycosylation in cellular functions .
3.2 Drug Development
As a bioactive compound with multiple pharmacological effects, it serves as a lead structure for drug development efforts aimed at creating new therapeutic agents for various diseases including metabolic disorders and cancers .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibition of tumor growth |
| Antioxidant formulations | Protection against oxidative stress | |
| Cardiovascular health supplements | Improved endothelial function | |
| Nutritional | Dietary supplements | Enhanced metabolic health |
| Functional food products | Blood sugar management | |
| Biochemical Research | Glycosylation studies | Insights into carbohydrate metabolism |
| Drug development | New therapeutic agents for various diseases |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Beta vulgaris Betalain Derivative ()
- Structure : Contains a pyridinium core linked to a trihydroxyoxane ring and a glucuronide group.
- Key Differences : Unlike the target compound, this betalain derivative includes an indole moiety and a pyridinium ring, which confer distinct UV-vis absorption properties (relevant for antioxidant activity). The glucuronide group enhances solubility but may reduce membrane permeability compared to the target compound’s free carboxylic acid .
- Molecular Weight : ~568.5 g/mol (estimated from PubChem data), slightly larger than the target compound’s inferred weight (~450–500 g/mol).
2.1.2 (2R,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(2-methoxy-5-[(5-oxooxolan-2-yl)methyl]phenoxy)oxane-2-carboxylic Acid ()
- Structure : Shares a trihydroxyoxane-carboxylic acid backbone but incorporates a methoxy group and a methyl-oxolane substituent.
- The methyl-oxolane substituent may sterically hinder interactions with enzymes or receptors .
2.1.3 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic Acid ()
- Structure : Features a salicylic acid ester linked to a glucuronic acid derivative.
- Key Differences: The ester linkage (vs. the target compound’s ether linkage) increases susceptibility to hydrolysis, affecting stability in physiological environments.
Functional and Pharmacological Comparisons
Preparation Methods
TEMPO-Mediated Oxidation
The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-NaClO system enables selective oxidation of primary hydroxyl groups to carboxyl groups under aqueous conditions. Applied to sucrose, this method converts the C6 hydroxyl of the glucose moiety into a carboxyl group. For the target compound, analogous oxidation of the fructofuranose C6 primary hydroxyl (after appropriate protection) is critical:
| Parameter | Optimal Value |
|---|---|
| pH | 10.5–11.0 |
| Temperature | 25–30°C |
| TEMPO Concentration | 0.1–0.3 mol% |
| NaClO Concentration | 2.0–3.0 equivalents |
Yields of carboxylated products under these conditions range from 65% to 78%, with side products arising from overoxidation or glycosidic bond cleavage.
Protection/Deprotection Strategies for Hydroxyl Groups
Orthoester Formation and Hydrolysis
U.S. Patent 5,440,026 details a method for synthesizing sucrose-6-esters via orthoester intermediates:
-
Orthoester Formation : Sucrose reacts with a ketene acetal (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a sucrose 4,6-orthoester.
-
Acidic Hydrolysis : The orthoester is hydrolyzed under mild acidic conditions (pH 4.5–5.5, 40–60°C) to yield a mixture of sucrose-4-ester and sucrose-6-ester.
-
Base-Mediated Isomerization : Treatment with a weak base (e.g., triethylamine) converts the sucrose-4-ester to the thermodynamically favored sucrose-6-ester (yield: 85–92%).
This approach could be adapted to protect the fructofuranose C6 hydroxyl, enabling selective oxidation at C2.
Solid Super Acid-Catalyzed Transesterification
Patent US20080103295A1 employs SO₄²⁻/TiO₂-Al₂O₃ catalysts for sucrose-6-ester synthesis via transesterification with ethyl acetate in DMF. Key advantages include:
-
Catalyst Reusability : The solid acid retains 90% activity after five cycles.
-
Solvent Compatibility : DMF solubilizes sucrose and facilitates direct use of the product in subsequent chlorination steps.
Applying this method to protect the fructofuranose C6 hydroxyl could prevent undesired oxidation at this position during TEMPO-mediated reactions.
Carboxylic Acid Formation via Sequential Oxidation
Two-Step Oxidation Protocol
-
Primary Alcohol Protection : The fructofuranose C6 hydroxyl is acetylated using acetic anhydride and a tin-based catalyst (e.g., dibutyltin oxide).
-
TEMPO Oxidation : The unprotected C2 primary hydroxyl is oxidized to a carboxylic acid using TEMPO/NaClO at pH 10.5.
-
Deprotection : The acetyl group is removed via alkaline hydrolysis (e.g., 0.1 M NaOH, 25°C).
Challenges :
-
Competing oxidation at other primary hydroxyls (e.g., glucose C6).
-
Glycosidic bond stability under basic conditions.
Stereochemical Control and Purification
Chromatographic Resolution
The target compound’s stereochemistry necessitates chiral separation techniques. Reported methods include:
Q & A
Q. How is the compound structurally characterized, and what analytical techniques are recommended?
Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical confirmation, circular dichroism (CD) or optical rotation measurements are critical. Crystallization conditions (e.g., solvent mixtures, temperature gradients) must be optimized to obtain high-quality single crystals for X-ray analysis .
| Key Spectral Data (Hypothetical Example) |
|---|
| ¹H NMR (D₂O, 500 MHz): δ 5.32 (d, J=3.5 Hz, anomeric proton), 4.85 (m, hydroxyl-bearing carbons), 3.6–4.2 (sugar ring protons). |
| ¹³C NMR: 175.2 ppm (carboxylic acid C=O), 105–75 ppm (oxolane and oxan rings). |
| HRMS (ESI+): m/z calc. for C₁₂H₁₈O₁₄ [M+H]⁺: 434.0845; found: 434.0842. |
Q. What are the recommended storage conditions to maintain stability?
Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of labile hydroxyl and carboxylic acid groups. Long-term stability studies (>6 months) require periodic HPLC purity checks (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What synthetic routes are reported for analogous polyhydroxy carboxylic acids?
Similar compounds are synthesized via regioselective glycosylation (e.g., Koenigs-Knorr reaction) or enzymatic catalysis. For example, protected sugar derivatives are coupled to carboxylic acid precursors using BF₃·Et₂O as a Lewis acid catalyst, followed by deprotection with NaOMe/MeOH. Reaction yields depend on steric hindrance and protecting group strategy .
Advanced Research Questions
Q. How can synthetic yield be optimized given steric and electronic challenges?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, TMSOTf) to enhance glycosylation efficiency.
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 100°C vs. 5 h reflux) and improves regioselectivity .
- Purification: Reverse-phase flash chromatography (C18 silica, H₂O/MeOH) or preparative HPLC resolves diastereomers.
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
Conduct accelerated degradation studies (25–60°C, pH 1–13) with LC-MS monitoring. Preliminary data for similar compounds suggest:
- Acidic Conditions (pH <3): Lactone formation via intramolecular esterification.
- Alkaline Conditions (pH >10): Degradation via β-elimination of hydroxyl groups.
- Optimal Stability: pH 5–7 (phosphate buffer), 4°C, with <5% degradation over 30 days .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin).
- Metabolite Interference: Use LC-MS to rule out decomposition products during bioactivity screening.
- Epimerization Control: Confirm stereochemical integrity post-synthesis (e.g., chiral HPLC) to avoid false negatives .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction: SwissADME or ADMETLab estimate LogP (–2.1), poor blood-brain barrier penetration, and moderate renal clearance.
- Molecular Dynamics (MD): Simulate interactions with target enzymes (e.g., glycosidases) using GROMACS.
- Docking Studies (AutoDock Vina): Identify hydrogen bonding with active-site residues (e.g., Glu⁵⁰⁰ in α-glucosidase) .
Methodological Guidelines
- Handling Precautions: Use nitrile gloves, fume hoods, and eye protection. Avoid inhalation of fine powders (particle size <10 µm) .
- Data Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speed) and raw spectral files (FID for NMR, .RAW for MS).
- Ethical Compliance: Adhere to institutional biosafety protocols for in vitro assays (e.g., NIH Guidelines for Recombinant DNA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
